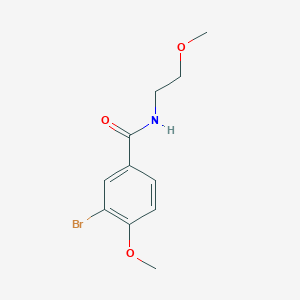![molecular formula C17H19ClN2O2S2 B318648 N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B318648.png)
N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea involves several steps. One common method includes the reaction of 3-chlorobenzothiophene-2-carboxylic acid with ethylamine and tetrahydrofuran-2-carbaldehyde under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea include other benzothiophene derivatives such as:
- 3-chloro-1-benzothiophene-2-carboxamide
- N-ethyl-1-benzothiophene-2-carboxamide
- Tetrahydrofuran-2-ylmethyl-1-benzothiophene-2-carboxamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C17H19ClN2O2S2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-chloro-N-[ethyl(oxolan-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-2-20(10-11-6-5-9-22-11)17(23)19-16(21)15-14(18)12-7-3-4-8-13(12)24-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,21,23) |
InChI Key |
JOHDLUXSYLHCAA-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCO1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCN(CC1CCCO1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318565.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B318566.png)
![N-[4-(benzylsulfamoyl)phenyl]butanamide](/img/structure/B318567.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B318570.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318572.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318573.png)
![4,5-Dimethyl-2-{[2-(4-methylphenoxy)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B318574.png)
![1-[2-(4-Methylphenoxy)propanoyl]indoline](/img/structure/B318579.png)
![2-{[2-(4-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B318580.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318581.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B318584.png)
![1,4-Bis[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B318585.png)


